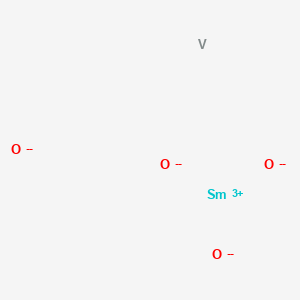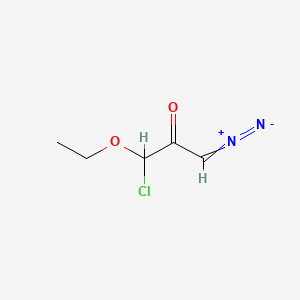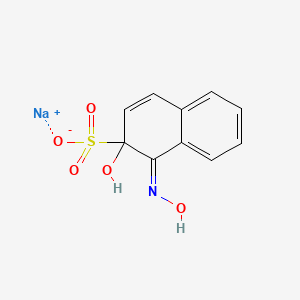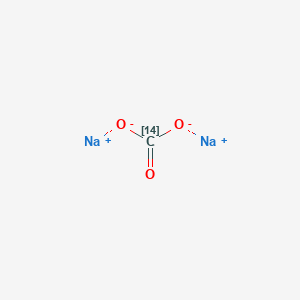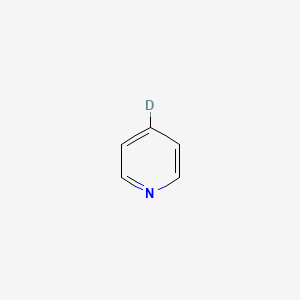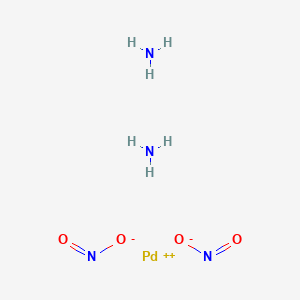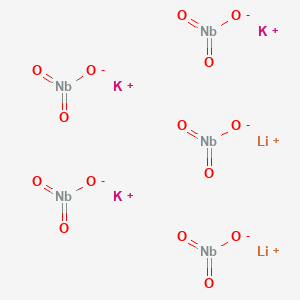![molecular formula C19H36N2O6S B576823 (2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide CAS No. 14042-43-4](/img/structure/B576823.png)
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is a lincosamide antibiotic derived from the bacterium Streptomyces lincolnensis. It is closely related to lincomycin and clindamycin, which are also lincosamide antibiotics. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria.
準備方法
Synthetic Routes and Reaction Conditions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is typically produced through fermentation processes involving Streptomyces lincolnensis. The biosynthesis of lincomycin C involves the incorporation of specific amino acids and sugars into the antibiotic structure. The fermentation process is optimized by adjusting the levels of precursors such as propylproline, which enhances the production of lincomycin C .
Industrial Production Methods
Industrial production of lincomycin C involves large-scale fermentation using optimized strains of Streptomyces lincolnensis. The fermentation medium is supplemented with amino acids like L-proline, L-tyrosine, and L-alanine to boost the yield of lincomycin C . The fermentation process is carefully monitored and controlled to ensure maximum production efficiency.
化学反応の分析
Types of Reactions
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in lincomycin C.
Substitution: Substitution reactions can introduce new functional groups into the lincomycin C molecule.
Common Reagents and Conditions
Common reagents used in the reactions of lincomycin C include thionyl chloride for chlorination and various oxidizing and reducing agents for modifying its structure .
Major Products
The major products formed from these reactions include chlorinated derivatives like clindamycin, which is derived from lincomycin by replacing the 7-hydroxy group with a chlorine atom .
科学的研究の応用
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lincosamide antibiotics and their chemical properties.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical methods.
作用機序
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting the growth of bacteria . The molecular targets of lincomycin C include the 23S rRNA of the bacterial ribosome .
類似化合物との比較
Similar Compounds
Lincomycin: The parent compound from which lincomycin C is derived.
Clindamycin: A chlorinated derivative of lincomycin with enhanced antibacterial activity.
Celesticetin: Another lincosamide antibiotic with a similar mechanism of action.
Uniqueness
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide is unique due to its specific structure and the presence of the propyl hygric acid moiety linked to the sugar moiety α-methylthiolincosamine. This unique structure contributes to its specific antibacterial properties and its ability to inhibit protein synthesis in bacteria .
特性
CAS番号 |
14042-43-4 |
|---|---|
分子式 |
C19H36N2O6S |
分子量 |
420.565 |
IUPAC名 |
(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H36N2O6S/c1-5-7-11-8-12(21(4)9-11)18(26)20-13(10(3)22)17-15(24)14(23)16(25)19(27-17)28-6-2/h10-17,19,22-25H,5-9H2,1-4H3,(H,20,26)/t10-,11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |
InChIキー |
GNPWCZOXLLXPNA-RETOTEICSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SCC)O)O)O)C(C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



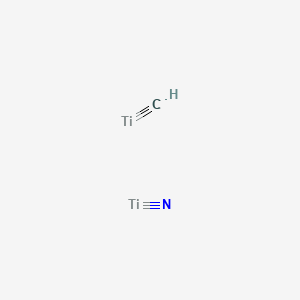
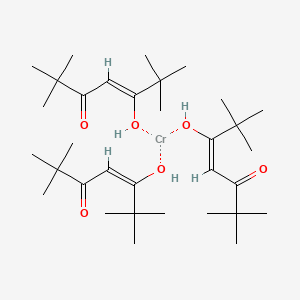
![6-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B576749.png)

